5-(4-bromo-3-chlorophenyl)-2H-tetrazole
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Overview
Description
5-(4-bromo-3-chlorophenyl)-2H-tetrazole is a heterocyclic compound that contains a tetrazole ring substituted with a 4-bromo-3-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromo-3-chlorophenyl)-2H-tetrazole typically involves the reaction of 4-bromo-3-chlorobenzonitrile with sodium azide in the presence of a copper catalyst. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the tetrazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromo-3-chlorophenyl)-2H-tetrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The tetrazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Cycloaddition Reactions: These reactions often require catalysts such as transition metals and are performed under inert atmospheres.
Major Products Formed
The major products formed from these reactions include various substituted tetrazoles, oxidized or reduced derivatives, and new heterocyclic compounds with potential biological activity.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an antitubulin agent, inhibiting the proliferation of cancer cells by targeting microtubules.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Agrochemicals: It may be used in the development of new pesticides or herbicides due to its potential biological activity.
Mechanism of Action
The mechanism of action of 5-(4-bromo-3-chlorophenyl)-2H-tetrazole involves its interaction with specific molecular targets. For example, as an antitubulin agent, it binds to tubulin, inhibiting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to disrupt microtubule function is a key aspect of its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-chlorophenyl derivatives: These compounds share the same phenyl group but differ in the attached functional groups, leading to variations in their chemical and biological properties.
Tetrazole derivatives: Compounds with different substituents on the tetrazole ring can exhibit diverse reactivity and applications.
Uniqueness
5-(4-bromo-3-chlorophenyl)-2H-tetrazole is unique due to the combination of the 4-bromo-3-chlorophenyl group with the tetrazole ring, which imparts specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
5-(4-bromo-3-chlorophenyl)-2H-tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN4/c8-5-2-1-4(3-6(5)9)7-10-12-13-11-7/h1-3H,(H,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHJHDGEXQRVJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NNN=N2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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